molecular formula C24H13FN2O3S B14098040 2-(1,3-Benzothiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(1,3-Benzothiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14098040
M. Wt: 428.4 g/mol
InChI Key: UIUCASZYKGGOFI-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of benzothiazole, fluorophenyl, and chromeno-pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The starting materials often include 1,3-benzothiazole, 4-fluorobenzaldehyde, and chromeno-pyrrole derivatives. Common synthetic routes may involve:

    Condensation Reactions: Combining benzothiazole with 4-fluorobenzaldehyde under acidic or basic conditions.

    Cyclization Reactions: Formation of the chromeno-pyrrole ring system through intramolecular cyclization.

    Oxidation/Reduction Reactions: Adjusting the oxidation state of intermediates to achieve the desired final product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes may be employed to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzothiazole or fluorophenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 2-(1,3-Benzothiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its potential therapeutic effects.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific disease targets.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Lacks the fluorine atom on the phenyl ring.

    2-(1,3-Benzothiazol-2-yl)-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Contains a chlorine atom instead of fluorine.

    2-(1,3-Benzothiazol-2-yl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Contains a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(1,3-Benzothiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from similar compounds and may offer advantages in specific applications.

Properties

Molecular Formula

C24H13FN2O3S

Molecular Weight

428.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H13FN2O3S/c25-14-11-9-13(10-12-14)20-19-21(28)15-5-1-3-7-17(15)30-22(19)23(29)27(20)24-26-16-6-2-4-8-18(16)31-24/h1-12,20H

InChI Key

UIUCASZYKGGOFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)F)C5=NC6=CC=CC=C6S5

Origin of Product

United States

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